molecular formula C17H20ClN3 B12115011 4-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]Benzenamine

4-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]Benzenamine

Katalognummer: B12115011
Molekulargewicht: 301.8 g/mol
InChI-Schlüssel: FCMBRZHFQVDAMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]Benzenamine is an organic compound with the molecular formula C17H20ClN3. It is a derivative of piperazine and benzenamine, featuring a chlorophenyl group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]Benzenamine typically involves the reaction of 3-chlorobenzyl chloride with 1-piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]Benzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]Benzenamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of receptor-ligand interactions due to its piperazine moiety.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of antipsychotic and antidepressant drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]Benzenamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine: Similar structure but with a methyl group instead of a chlorophenyl group.

    4-(4-Methylpiperazin-1-yl)benzenamine: Lacks the chlorophenyl group, making it less potent in certain applications.

Uniqueness

4-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]Benzenamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its binding affinity to certain receptors, making it more effective in specific therapeutic applications.

Eigenschaften

Molekularformel

C17H20ClN3

Molekulargewicht

301.8 g/mol

IUPAC-Name

4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]aniline

InChI

InChI=1S/C17H20ClN3/c18-15-3-1-2-14(12-15)13-20-8-10-21(11-9-20)17-6-4-16(19)5-7-17/h1-7,12H,8-11,13,19H2

InChI-Schlüssel

FCMBRZHFQVDAMS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.